molecular formula C10H10N2O3 B5132590 methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B5132590
M. Wt: 206.20 g/mol
InChI Key: GISJEPZLCQMWCF-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core substituted with a ketone group at position 3 and a methyl ester at position 1. Its molecular formula is C₁₃H₁₆N₂O₃, with an average mass of 248.28 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase 6 (HDAC6) inhibitors, such as derivatives like 17e (tert-butyl 4-[4-(hydroxycarbamoyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate), which exhibit improved activity in neurodegenerative disease models .

The synthesis typically involves alkylation or acylation reactions under basic conditions (e.g., NaH/DMF) followed by purification via flash chromatography or preparative HPLC, yielding products with high purity (e.g., 89–97%) . Its structural features, including the electron-withdrawing ketone and ester groups, influence its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

methyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)12-6-9(13)11-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJEPZLCQMWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has been investigated for its biological activity, making it a candidate for the development of new therapeutic agents.

Key Findings:

  • Anticancer Activity : Several studies have synthesized derivatives of this compound that exhibit promising anticancer properties. For instance, novel quinoxaline derivatives have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), crucial targets in cancer therapy .
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes and receptors that play roles in cancer progression and inflammation. Compounds derived from methyl 3-oxo-3,4-dihydroquinoxaline have shown effective modulation of these pathways, leading to reduced cell proliferation in cancerous cells .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its versatility allows chemists to create a wide range of derivatives that can be tailored for specific biological activities.

Synthesis Examples:

  • Mannich Reaction : The compound can undergo Mannich reactions to form aminomethyl derivatives, which are further modified to yield various heterocyclic compounds .
  • Hydrazone Formation : It can react with hydrazine to produce hydrazone derivatives that possess enhanced biological activities, including neuropharmacological effects such as analgesia and sedation .

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also utilized in materials science.

Applications in Materials:

  • Fluorescent Materials : The compound is being explored for its potential use in the development of fluorescent materials that can be employed in sensors and imaging technologies.
  • Organic Photovoltaics : Its derivatives are being investigated as organic sensitizers for solar cells, contributing to advancements in renewable energy technologies .

Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsDual EGFR and COX-2 inhibitors
Organic SynthesisIntermediates for bioactive compoundsSynthesis via Mannich reaction and hydrazone formation
Materials ScienceFluorescent materials; organic photovoltaicsPotential use as organic sensitizers

Case Studies

  • Novel Quinoxaline Derivatives :
    • A study synthesized various quinoxaline derivatives from methyl 3-oxo-3,4-dihydroquinoxaline and evaluated their anticancer activity through MTT assays, revealing significant inhibitory effects on cancer cell lines .
  • Neuropharmacological Effects :
    • Research on synthesized quinoxalinone derivatives demonstrated notable analgesic and sedative properties, indicating potential therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The quinoxaline scaffold is highly modifiable, enabling diverse substitutions that alter physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Properties/Applications References
Methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₃H₁₆N₂O₃ Methyl ester at N1, ketone at C3 Intermediate for HDAC6 inhibitors; used in neurodegenerative disease research
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₆H₁₄N₂O₃ Benzyl ester at N1, ketone at C3 Higher lipophilicity (logP ~2.5) compared to methyl ester; potential prodrug applications
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₃H₁₇N₃O₄ tert-Butyl ester at N1, nitro at C6 Nitro group enhances electrophilicity; used in covalent ligand discovery (87% synthetic yield)
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₃H₁₇FN₂O₂ tert-Butyl ester at N1, fluoro at C7 Fluorine improves bioavailability; precursor to opaviraline (RORγ modulator for autoimmune diseases)
2-Methylpropyl (2S)-2-(2-methylpropyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₈H₂₄N₂O₃ Isobutyl ester at N1, branched alkyl at C2 Enhanced steric bulk; studied for anti-HIV activity (melting point: 149–151°C)

Biological Activity

Methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on anticancer properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound is a quinoxaline derivative characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable scaffold for medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Several studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. Notably, some derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : this compound has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are crucial targets in cancer therapy. The inhibition of these enzymes can disrupt pathways that promote tumor growth and inflammation .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in cancer progression. For example, it inhibits EGFR signaling pathways that are often overactive in tumors.
  • Induction of Apoptosis : By inhibiting COX-2, which is associated with anti-apoptotic signaling, the compound can promote programmed cell death in cancer cells.
  • Metabolic Pathway Disruption : The compound's ability to interfere with metabolic pathways essential for cell survival has been documented in various studies .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
AnticancerHCT-1161.9 µg/mL
AnticancerMCF-72.3 µg/mL
EGFR InhibitionEGFRNot specified
COX-2 InhibitionCOX-2Not specified

Case Studies

  • Antiviral Activity : In addition to anticancer properties, some quinoxaline derivatives have shown antiviral activity against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than traditional antiviral agents .
  • In Vivo Studies : Animal studies have indicated that methyl 3-oxo-3,4-dihydroquinoxaline derivatives can reduce tumor size significantly when administered at specific dosages over a defined period .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a scalable approach involves refluxing intermediates like 3-hydrazinylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate in ethanol under controlled conditions. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometric ratios (e.g., 1.05 eq of formyl derivative), and extending reflux durations (up to 24 hours) to enhance yield . Solvent selection (e.g., ethanol) and temperature control (25–30°C during reagent addition) are critical to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the quinoxaline backbone and substituent positions.
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • High-performance liquid chromatography (HPLC) to assess purity, especially when synthesizing derivatives with biological activity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ensure proper ventilation to avoid inhalation of vapors, particularly during synthesis steps involving volatile solvents.
  • Implement waste segregation protocols; hazardous byproducts must be stored separately and disposed of via certified chemical waste management services .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity or reactivity of methyl 3-oxo-3,4-dihydroquinoxaline derivatives?

  • Methodological Answer :

  • Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, such as antimicrobial or anticancer receptors.
  • Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with structural features.
  • Molecular dynamics simulations assess stability in biological environments (e.g., solvation effects) .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR/MS data with structurally similar compounds (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives) to identify misassignments .
  • Isolation and characterization : Use column chromatography to separate byproducts, followed by X-ray crystallography for unambiguous structural confirmation .
  • Reaction parameter screening : Systematically vary catalysts, solvents, or temperatures to isolate optimal conditions minimizing side reactions .

Q. How can the compound’s reactivity be leveraged to design novel heterocyclic frameworks for medicinal applications?

  • Methodological Answer :

  • Functional group interconversion : Modify the ester group (e.g., hydrolysis to carboxylic acid) for coupling with pharmacophores like triazoles or pyridines .
  • Ring-expansion reactions : Utilize the quinoxaline core as a scaffold for synthesizing fused heterocycles (e.g., pyrido-pyrrolo-quinoxalines) via [3+2] cycloadditions or palladium-catalyzed cross-couplings .
  • Biological evaluation : Screen derivatives against disease-specific targets (e.g., kinase inhibitors) using in vitro assays and structure-activity relationship (SAR) analysis .

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